Product packaging for 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol(Cat. No.:CAS No. 34654-25-6)

1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol

Cat. No.: B11911097
CAS No.: 34654-25-6
M. Wt: 177.20 g/mol
InChI Key: SWQWCISGBJNYFW-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol (CAS 34654-25-6) is an organic compound with the molecular formula C9H11N3O and a molecular weight of 177.20 g/mol . This chemical features an imidazo[4,5-c]pyridine core, a privileged scaffold in medicinal chemistry due to its structural similarity to purines, which makes it a valuable intermediate for researchers designing novel biologically active molecules . Derivatives based on the imidazo[4,5-c]pyridine structure have been identified as key scaffolds in drug discovery research. Scientific literature reports that such derivatives have been explored as potent inhibitors of Src family kinases (SFKs), which are potential targets in oncology research, particularly for aggressive cancers like glioblastoma multiforme . Furthermore, related imidazo[4,5-c]quinoline compounds have been investigated in patented research as selective modulators of Ataxia Telangiectasia Mutated (ATM) kinase, another prominent target in cancer research . Researchers utilize this compound strictly in laboratory settings. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3O B11911097 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol CAS No. 34654-25-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34654-25-6

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

1-propan-2-yl-3H-imidazo[4,5-c]pyridin-2-one

InChI

InChI=1S/C9H11N3O/c1-6(2)12-8-3-4-10-5-7(8)11-9(12)13/h3-6H,1-2H3,(H,11,13)

InChI Key

SWQWCISGBJNYFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=NC=C2)NC1=O

Origin of Product

United States

Synthetic Strategies and Methodologies for 1 Isopropyl 1h Imidazo 4,5 C Pyridin 2 Ol and Its Derivatives

Retrosynthetic Analysis of the 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol Framework

A logical retrosynthetic analysis of the target molecule, this compound, suggests that the primary disconnection can be made at the N-isopropyl bond. This leads to the precursor, 1H-imidazo[4,5-c]pyridin-2(3H)-one, and an isopropyl electrophile. The core bicyclic structure can be further disconnected by breaking the two C-N bonds of the imidazole (B134444) ring. This approach points to a substituted diaminopyridine, specifically 3,4-diaminopyridine (B372788), as a key starting material. The carbonyl carbon of the imidazolone (B8795221) ring can be sourced from various one-carbon synthons such as phosgene (B1210022), urea (B33335), or their derivatives.

This retrosynthetic strategy highlights two main stages in the synthesis: the construction of the imidazo[4,5-c]pyridin-2-one scaffold and the subsequent introduction of the isopropyl group at the N1 position.

Classical and Modern Synthetic Routes to Imidazo[4,5-c]pyridin-2-one Systems

Approaches Utilizing Diaminopyridine Precursors

The most common and direct approach to the imidazo[4,5-c]pyridine scaffold begins with 3,4-diaminopyridine. chemicalbook.com This starting material provides the necessary pyridine (B92270) ring and the two adjacent amino groups required for the formation of the fused imidazole ring. The synthesis of 3,4-diaminopyridine itself can be achieved through methods such as the nitration of 4-(acylamino)pyridines followed by reduction. researchgate.net

Cyclization Reactions for Imidazole Ring Formation

Once the 3,4-diaminopyridine is obtained, the subsequent step involves the formation of the imidazole ring through a cyclization reaction. This is typically achieved by reacting the diaminopyridine with a suitable one-carbon electrophile that will form the C2-carbonyl group of the imidazolone.

Common cyclizing agents include:

Phosgene or its equivalents: Reagents like triphosgene or carbonyldiimidazole (CDI) are effective for the cyclization of o-diamines to form cyclic ureas.

Urea: Heating 3,4-diaminopyridine with urea is a straightforward method to produce the imidazo[4,5-c]pyridin-2-one core. This reaction proceeds via the formation of an intermediate ureido-aminopyridine which then undergoes intramolecular cyclization with the elimination of ammonia (B1221849).

Orthoesters: While more commonly used for the synthesis of 2-substituted imidazopyridines, orthoesters can be employed under certain conditions, followed by oxidation to introduce the carbonyl functionality. nih.gov

Strategies for Introducing the 1-Isopropyl Moiety

With the imidazo[4,5-c]pyridin-2-one scaffold in hand, the next crucial step is the introduction of the isopropyl group at the N1 position. This is typically achieved through an N-alkylation reaction. The parent imidazo[4,5-c]pyridin-2-one is first deprotonated with a suitable base to form the corresponding anion, which then acts as a nucleophile.

Common alkylating agents and conditions include:

Isopropyl halides: Isopropyl bromide or iodide are common electrophiles used in this reaction. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile in the presence of a base like potassium carbonate or sodium hydride.

Other isopropylating agents: Alternative reagents such as isopropyl tosylate can also be employed.

It is important to note that the alkylation can potentially occur at different nitrogen atoms within the heterocyclic system (N1, N3, or the pyridine nitrogen), leading to a mixture of regioisomers. This challenge is addressed in more detail in the section on regioselective synthesis.

Regioselective Synthesis of Imidazo[4,5-c]pyridine Isomers and Derivatives

A significant challenge in the synthesis of this compound is controlling the regioselectivity of the N-isopropylation step. The imidazo[4,5-c]pyridin-2-one anion has multiple nucleophilic nitrogen atoms: N1 and N3 within the imidazole ring, and the pyridine nitrogen (N5). Alkylation can potentially occur at any of these positions, leading to a mixture of isomers. researchgate.net

Several factors can influence the regioselectivity of the alkylation:

Steric hindrance: The steric bulk of the alkylating agent and any substituents on the heterocyclic core can influence the site of attack. For instance, a bulky alkylating agent might preferentially react at a less sterically hindered nitrogen atom. researchgate.net

Electronic effects: The electron density at each nitrogen atom, which can be modulated by substituents on the pyridine ring, will affect its nucleophilicity.

Reaction conditions: The choice of base, solvent, and temperature can also play a crucial role in determining the ratio of the resulting regioisomers.

Studies on the N-alkylation of related imidazopyridine systems have shown that the reaction often yields a mixture of N1 and N3 isomers, with the pyridine nitrogen being generally less reactive towards alkylation under standard conditions. fabad.org.tr The separation of these isomers can be challenging, often requiring chromatographic techniques. To achieve a regioselective synthesis of the desired N1-isopropyl isomer, it may be necessary to employ protecting group strategies or to carefully optimize the reaction conditions to favor the formation of the desired product. For instance, pre-functionalization of the diaminopyridine precursor at a specific nitrogen atom before cyclization could be a viable strategy to ensure the desired regiochemical outcome.

Starting Material Reagent Product Reaction Type
3,4-DiaminopyridineUrea1H-Imidazo[4,5-c]pyridin-2(3H)-oneCyclization
3,4-DiaminopyridinePhosgene or equivalent1H-Imidazo[4,5-c]pyridin-2(3H)-oneCyclization
1H-Imidazo[4,5-c]pyridin-2(3H)-oneIsopropyl bromide, Base1-Isopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-oneN-Alkylation

Derivatization Strategies for Structural Modification and Diversification

The structural modification of the this compound scaffold is crucial for exploring its chemical space and developing new derivatives. Various strategies can be employed to introduce a wide range of functional groups, leading to a diverse library of compounds. These derivatization approaches are essential for structure-activity relationship (SAR) studies in medicinal chemistry.

Synthesis of Amide, Urea, and Sulfonamide Analogues

While direct derivatization of this compound into amide, urea, and sulfonamide analogues is not extensively documented in publicly available literature, established synthetic organic chemistry principles allow for the postulation of viable synthetic routes. The synthesis of related imidazo[4,5-c]pyridin-2-one derivatives has been reported, providing a basis for these proposed transformations nih.gov.

Amide Analogues: The synthesis of amide derivatives can be envisioned through the introduction of a carboxylic acid functionality onto the imidazo[4,5-c]pyridine core, followed by standard amide coupling reactions. For instance, a carboxy-functionalized imidazo[4,5-c]pyridine could be activated with coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and subsequently reacted with a variety of primary or secondary amines to yield the corresponding amides.

Urea Analogues: The formation of urea derivatives can be approached by first introducing an amino group onto the core structure. This amino-functionalized intermediate can then be reacted with isocyanates or carbamoyl chlorides to furnish the desired urea analogues.

Sulfonamide Analogues: For the synthesis of sulfonamide derivatives, an amino-substituted 1-isopropyl-1H-imidazo[4,5-c]pyridine can be reacted with a range of sulfonyl chlorides in the presence of a base. This reaction, a cornerstone of medicinal chemistry, allows for the introduction of diverse sulfonyl groups. While specific examples for the target scaffold are scarce, the synthesis of sulfonamides on other heterocyclic systems, such as 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, has been described and provides a methodological precedent researchgate.net.

A general synthetic scheme for these transformations is presented below:

Starting MaterialReagents and ConditionsProduct
Amino-functionalized imidazo[4,5-c]pyridineR-COCl, baseAmide analogue
Amino-functionalized imidazo[4,5-c]pyridineR-NCOUrea analogue
Amino-functionalized imidazo[4,5-c]pyridineR-SO2Cl, baseSulfonamide analogue

Alkylation Approaches for N-Substitution

N-alkylation is a fundamental strategy for the derivatization of imidazopyridine systems, including the this compound scaffold. The presence of multiple nitrogen atoms in the heterocyclic core makes regioselectivity a key consideration in these reactions.

Alkylation of 5H-imidazo[4,5-c]pyridines and 4H-imidazo[4,5-b]pyridines has been shown to predominantly occur at the N5 and N4 positions of the pyridine ring, respectively nih.gov. These reactions are typically carried out under basic conditions, with potassium carbonate (K2CO3) in a polar aprotic solvent like N,N-dimethylformamide (DMF) being a common choice nih.gov. A variety of alkylating agents, such as alkyl halides (e.g., butyl bromide) and benzyl halides (e.g., 4-chlorobenzyl chloride), can be employed to introduce different substituents nih.gov. The regioselectivity of the alkylation is influenced by both electronic and steric factors.

For the this compound scaffold, the nitrogen atom at the 1-position is already substituted with an isopropyl group. Therefore, alkylation would be expected to occur at one of the available nitrogen atoms in the pyridine ring. The precise outcome would likely depend on the specific reaction conditions and the nature of the alkylating agent.

Imidazopyridine IsomerTypical Reaction ConditionsPredominant Regioisomer
5H-imidazo[4,5-c]pyridineAlkyl halide, K2CO3, DMFN5-alkylated product nih.gov
4H-imidazo[4,5-b]pyridineAlkyl halide, K2CO3, DMFN4-alkylated product nih.gov

Introduction of Diverse Substituents onto the Core Scaffold

The introduction of a variety of substituents onto the imidazo[4,5-c]pyridine core is essential for creating chemical diversity and modulating the properties of the resulting molecules. Several synthetic strategies can be employed to achieve this functionalization.

One common approach is to construct the imidazo[4,5-c]pyridine ring system from appropriately substituted precursors. For example, the condensation of substituted 3,4-diaminopyridines with various carboxylic acids can lead to 2-substituted imidazo[4,5-c]pyridines researchgate.net. This method allows for the introduction of diversity at the 2-position of the imidazole ring.

Furthermore, regioselective metalation followed by quenching with an electrophile is another advanced strategy for the functionalization of nitrogen-containing heterocycles. This approach has been demonstrated for the imidazo[1,2-a]pyrazine scaffold, where the use of specific organometallic bases allows for deprotonation at a particular position, followed by the introduction of a substituent by reacting the resulting organometallic intermediate with an electrophile rsc.org. The application of such a strategy to the imidazo[4,5-c]pyridine core could provide access to a wide range of functionalized derivatives.

Functionalization StrategyPosition of SubstitutionType of Substituent Introduced
Condensation of substituted 3,4-diaminopyridines2-positionDependent on the carboxylic acid used researchgate.net
Suzuki Cross-Coupling6-position (on imidazo[4,5-b]pyridine)Aryl, heteroaryl groups nih.gov
Regioselective MetalationVarious positionsDependent on the electrophile used

Analytical and Spectroscopic Techniques for Structural Elucidation of Synthesized Compounds

The unambiguous determination of the structure of synthesized this compound derivatives is of paramount importance. A combination of analytical and spectroscopic techniques is employed for this purpose, providing detailed information about the molecular formula, connectivity of atoms, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

¹³C NMR reveals the number of different types of carbon atoms in the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules, providing the mass-to-charge ratio (m/z) of the molecular ion nih.gov.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific bonds, such as C=O (carbonyl), N-H (amine/amide), and S=O (sulfone).

TechniqueInformation Obtained
¹H NMRProton environment, connectivity, and stereochemistry
¹³C NMRCarbon skeleton
2D NMR (NOESY, HMBC)Regiochemistry and detailed connectivity nih.gov
Mass Spectrometry (ESI-MS)Molecular weight and fragmentation patterns nih.gov
Infrared (IR) SpectroscopyPresence of functional groups
X-ray CrystallographyPrecise 3D molecular structure

Reaction Mechanisms and Chemical Transformations of 1 Isopropyl 1h Imidazo 4,5 C Pyridin 2 Ol Systems

Detailed Mechanistic Pathways in Imidazo[4,5-c]pyridine Synthesis

The synthesis of the imidazo[4,5-c]pyridine core is a cornerstone of medicinal chemistry, owing to its structural similarity to purines. nih.gov The most prevalent strategies for constructing this scaffold involve the cyclization of a suitably substituted pyridine (B92270) precursor. Typically, these syntheses begin with 3,4-diaminopyridine (B372788), which serves as the foundational building block for the fused imidazole (B134444) ring. mdpi.com

One of the most direct methods for preparing 2-hydroxy-imidazo[4,5-c]pyridine systems is the condensation reaction of 3,4-diaminopyridine with a carbonyl-containing one-carbon synthon. Reagents such as phosgene (B1210022), urea (B33335), or isocyanates can be used to introduce the C2 carbon and the exocyclic oxygen. The reaction with urea, for instance, proceeds via nucleophilic attack of the amino groups onto the urea carbonyl, followed by cyclization and elimination of ammonia (B1221849) to form the stable fused heterocyclic system.

Another common approach is the condensation of the diaminopyridine with carboxylic acids or their derivatives, often under dehydrating conditions using agents like polyphosphoric acid (PPA), sometimes enhanced by microwave irradiation for improved yields and shorter reaction times. nih.gov For aldehydes, the initial condensation leads to a dihydropyridine (B1217469) intermediate, which is then oxidized to the aromatic imidazopyridine system. nih.gov

Solid-phase synthesis has also been employed for creating libraries of substituted imidazo[4,5-c]pyridines. acs.org This technique involves attaching a pyridine building block to a polymer support, followed by sequential reactions—including nucleophilic substitution, nitro group reduction, and imidazole ring closure—to build the final structure. acs.org The N-isopropyl group of the target compound can be introduced either by using N-isopropyl-3,4-diaminopyridine as a starting material or by alkylating the imidazo[4,5-c]pyridine core in a subsequent step.

Table 1: Summary of Selected Synthetic Approaches for Imidazo[4,5-c]pyridine Scaffolds
Starting MaterialsKey Reagents/ConditionsReaction TypeReference
3,4-Diaminopyridine and Carboxylic AcidPolyphosphoric Acid (PPA), MicrowaveCondensation-Dehydration nih.gov
3,4-Diaminopyridine and AldehydeOxidative reagent (e.g., air)Oxidative Cyclocondensation nih.gov
2,4-Dichloro-3-nitropyridine and AminesPolymer support, AldehydesSolid-Phase Synthesis acs.org
3,4-Diaminopyridine and OrthoformateYtterbium triflateCatalyzed Condensation nih.gov

Intramolecular Transformations

The internal dynamics of 1-isopropyl-1H-imidazo[4,5-c]pyridin-2-ol are characterized by important equilibrium processes, including tautomerism and potential proton transfer in the excited state.

Like other hydroxy-substituted nitrogen heterocycles such as 2-hydroxypyridine (B17775) and 4-hydroxypyrimidine, this compound exists in a tautomeric equilibrium with its keto form, 1-isopropyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. stackexchange.comchemtube3d.com The nomenclature in chemical databases often defaults to the keto (or "-one") form, highlighting its significance. uni.lu

The position of this equilibrium is highly sensitive to the molecular environment.

In the gas phase or non-polar solvents , the hydroxy (enol) tautomer is often favored. This form benefits from the aromaticity of the fused π-system. stackexchange.com

In polar protic solvents like water or alcohols , the keto (or pyridone) tautomer typically predominates. stackexchange.com The keto form is stabilized by strong intermolecular hydrogen bonds, where the amide-like N-H group acts as a potent hydrogen bond donor and the carbonyl C=O group is an excellent hydrogen bond acceptor. stackexchange.com

This phenomenon is a classic example of prototropic tautomerism, where a proton shifts its position between the exocyclic oxygen and the ring nitrogen (N3). Theoretical calculations and spectroscopic studies on related pyridone and pyrimidinone systems have confirmed that while the energy difference between the tautomers can be small, solvent interactions play a decisive role in determining which form is more stable. nih.govnih.govresearchgate.net

Table 2: Comparison of Hydroxy and Keto Tautomers
FeatureHydroxy Tautomer (Enol)Keto Tautomer (Amide/Pyridone)
Structure This compound1-Isopropyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
Key Functional Group C=N, C-OHN-H, C=O
Aromaticity Fully aromatic fused ring systemPyridone ring has reduced aromaticity but amide resonance
Favored In Gas phase, non-polar solventsPolar, protic solvents; solid state
Dominant Interactions Intramolecular π-conjugationIntermolecular hydrogen bonding

Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule upon absorption of light. mdpi.com This phenomenon is well-documented in molecules containing a pre-existing intramolecular hydrogen bond, such as an ortho-hydroxyphenyl group attached to a heterocyclic system. mdpi.comnih.gov

For a molecule like this compound (the hydroxy tautomer), an ESIPT process is conceptually plausible. Upon photoexcitation, the acidity of the hydroxyl proton and the basicity of the pyridine ring nitrogen (at position 5) would increase. This facilitates an ultrafast transfer of the proton from the oxygen to the ring nitrogen, forming an excited keto-type tautomer. This new species then relaxes to the ground state by emitting light (fluorescence) at a longer wavelength (a large Stokes shift) than the normal emission, before rapidly reverting to the stable ground-state hydroxy form.

Studies on analogous compounds provide strong evidence for this mechanism.

2-(2'-Hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP) shows faint dual emission in solution but efficient ESIPT fluorescence in more rigid polymer matrices. nih.govacs.org

2-(4′-amino-2′-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine (AHPIP-c) exhibits distinct tautomer emissions in both aprotic and protic solvents, confirming the occurrence of ESIPT. acs.org

These examples demonstrate that the imidazopyridine core is capable of facilitating ESIPT, suggesting that this compound could exhibit similar photophysical behavior, making it a candidate for applications in fluorescent probes and materials science.

Intermolecular Reactions and Reactivity Profiles of the Imidazo[4,5-c]pyridine Core

The imidazo[4,5-c]pyridine scaffold is a versatile platform for a variety of intermolecular reactions, allowing for the synthesis of diverse derivatives. The reactivity is influenced by the electron distribution in the fused aromatic system and the presence of multiple nitrogen atoms.

N-Alkylation: The imidazole ring contains two nitrogen atoms. In the keto tautomer (1-isopropyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one), the N1 position is already substituted with an isopropyl group. The N3 position bears a proton and can be alkylated under basic conditions. The pyridine nitrogen (N5) is generally less nucleophilic but can also undergo reactions, leading to quaternization. Studies on related imidazo[4,5-b]pyridines show that alkylation can produce a mixture of regioisomers, with the reaction site depending on the specific substrate and reaction conditions. mdpi.com

Reactions at the C2 Position: The C2 position, bearing the hydroxy/keto group, is a key site for modification. The hydroxy form can undergo O-alkylation or O-acylation. The keto form can be converted to a 2-chloro derivative using reagents like phosphorus oxychloride (POCl₃). This 2-chloro intermediate is then highly susceptible to nucleophilic substitution, allowing for the introduction of various amine, alkoxy, or thioether groups.

C-H Functionalization and Cross-Coupling: The pyridine ring of the core can be functionalized through modern synthetic methods. If substituted with a halogen (e.g., at the C4, C6, or C7 positions), the scaffold can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination to introduce new carbon-carbon or carbon-nitrogen bonds. mdpi.com Furthermore, recent advances have demonstrated that direct C-H functionalization of imidazopyridine rings is possible using visible-light photoredox catalysis, enabling the introduction of alkyl or trifluoromethyl groups without prior halogenation. mdpi.com

Table 3: Potential Intermolecular Reactions of the Imidazo[4,5-c]pyridine Core
Reaction TypeReagents/ConditionsPotential ProductsReference
N3-Alkylation Alkyl halide, Base (e.g., K₂CO₃)1-Isopropyl-3-alkyl-imidazo[4,5-c]pyridin-2-one mdpi.com
Chlorination POCl₃2-Chloro-1-isopropyl-1H-imidazo[4,5-c]pyridine(General method)
Suzuki Coupling Arylboronic acid, Pd catalystAryl-substituted imidazo[4,5-c]pyridines mdpi.com
C-H Amination Tertiary amine, Visible light, PhotocatalystAminoalkyl-substituted imidazo[4,5-c]pyridines mdpi.com

Stability and Degradation Pathways Under Controlled Academic Research Conditions

The this compound system, featuring a fused aromatic heterocyclic core, is generally expected to be chemically stable under standard laboratory conditions of temperature, light, and moisture. The aromatic nature of the imidazopyridine ring system contributes to its thermodynamic stability.

However, degradation can be induced under specific, often harsh, conditions typical of synthetic transformations or metabolic studies:

Chemical Degradation: Exposure to strong oxidizing agents could potentially lead to the cleavage of the imidazole or pyridine ring. Extreme pH conditions, particularly at elevated temperatures, might cause hydrolysis of the amide-like bond in the keto tautomer, leading to ring-opening. Some of the conditions used for C-H functionalization, if not carefully controlled, could also lead to side reactions or decomposition of the starting material. mdpi.com

Metabolic Degradation: In a biological context, compounds containing pyridine and other heterocyclic rings are often metabolized in the liver by the cytochrome P450 (CYP) family of enzymes. wikipedia.org For this compound, potential metabolic pathways could include:

Oxidation: Hydroxylation of the pyridine ring or the isopropyl group.

N-dealkylation: Removal of the isopropyl group.

Glucuronidation: Conjugation of the hydroxy group (in the enol tautomer) or the ring nitrogens with glucuronic acid via UGT enzymes, a common pathway for increasing water solubility and facilitating excretion. wikipedia.org

These pathways are inferred from studies on other nitrogen-containing heterocyclic drugs and represent plausible routes for biotransformation and degradation under controlled in vitro or in vivo research settings. wikipedia.orgacs.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Fundamental Principles of SAR in Imidazo[4,5-c]pyridine Scaffolds

The imidazo[4,5-c]pyridine nucleus is considered a "privileged scaffold" in drug discovery. Its bioisosteric resemblance to purine enables it to function as a hinge-binding motif in many protein kinases, which are crucial targets in oncology and other diseases. The fundamental principle of SAR for this scaffold revolves around its ability to form key hydrogen bonds and engage in hydrophobic and van der Waals interactions with the target protein.

The core structure presents several points for modification, each influencing the compound's biological profile:

N1 and N3 positions of the imidazole (B134444) ring: Substituents at these positions can modulate lipophilicity, steric bulk, and the potential for additional interactions with the target.

Position 2 of the imidazole ring: This position is critical, often featuring a functional group like the 2-hydroxy/oxo group that can act as a key hydrogen bond donor or acceptor.

Positions 4, 5, 6, and 7 of the pyridine (B92270) ring: Modifications on the pyridine ring can fine-tune the electronic properties of the heterocyclic system and provide opportunities for vectorially-oriented interactions with the target protein, influencing potency and selectivity.

Elucidating Key Pharmacophoric Features for Biological Activities

The substituent at the N1 position of the imidazo[4,5-c]pyridin-2-one ring plays a significant role in modulating the biological activity of these compounds, particularly as kinase inhibitors. Studies on related compounds targeting Src family kinases (SFKs) have shown that the nature of the N1-substituent directly impacts potency.

The 1-isopropyl group, being a small, branched alkyl chain, contributes to the hydrophobic interactions with the target protein. In the context of SFK inhibition, for instance, this group can occupy a hydrophobic pocket in the ATP-binding site. The size and shape of this substituent are critical; while smaller alkyl groups like methyl or ethyl are often well-tolerated, bulkier groups can lead to steric clashes, thereby reducing activity.

A comparative analysis of N1-substituents in a series of 4-amino-3-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one derivatives revealed that a cyclopentyl group at N1 (compound 1d ) conferred potent Src and Fyn kinase inhibition. While not identical to the target compound, this highlights the importance of a suitably sized hydrophobic group at this position. The isopropyl group in 1-isopropyl-1H-imidazo[4,5-c]pyridin-2-ol is expected to play a similar role in establishing favorable hydrophobic contacts.

The selectivity of compounds with the imidazo[4,5-c]pyridin-2-one scaffold can also be tuned by the N1-substituent. In a study on DNA-dependent protein kinase (DNA-PK) inhibitors, a cyclopentyl group at N1 was commonly used as a starting point for optimization, suggesting its favorable interaction profile. The choice of an isopropyl group, therefore, represents a balance between achieving sufficient hydrophobic interactions for potency and maintaining a compact size to avoid unfavorable steric hindrance, which can influence selectivity against different kinases.

Table 1: Influence of N1-Substituent on Src Kinase Inhibition
CompoundN1-SubstituentSrc IC₅₀ (µM)Fyn IC₅₀ (µM)
1d Cyclopentyl0.180.08
1e Cyclohexyl0.250.11
1f tert-butyl0.430.21
1g Isobutyl0.870.35

Data extracted from a study on 4-amino-3-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one derivatives.

The 2-hydroxy group of this compound exists in tautomeric equilibrium with its 2-oxo form (1-isopropyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one). This 2-oxo moiety is a crucial pharmacophoric feature, acting as a key hydrogen bond donor and acceptor. In the context of kinase inhibition, this group often forms critical hydrogen bonds with the hinge region of the ATP-binding site, mimicking the interactions of the adenine part of ATP.

This interaction is a cornerstone of the binding mode for many kinase inhibitors based on this scaffold. The carbonyl oxygen can act as a hydrogen bond acceptor, while the adjacent ring nitrogen (at position 3) can act as a hydrogen bond donor. This bidentate hydrogen bonding capability anchors the inhibitor in the active site, providing a significant contribution to its binding affinity. The planarity of the imidazo[4,5-c]pyridin-2-one core facilitates optimal orbital overlap for these interactions.

While this compound itself is unsubstituted on the pyridine ring, understanding the effect of substitutions at positions 4, 5, 6, and 7 is essential for designing analogues with improved properties.

Studies on various imidazopyridine isomers have demonstrated that substitutions on the pyridine ring can significantly modulate biological activity. For instance, in a series of antiviral imidazo[4,5-c]pyridines, modifications on the pyridine ring were crucial for activity against Bovine Viral Diarrhea Virus (BVDV). Similarly, in a series of imidazo[4,5-b]pyridines with antiproliferative activity, the introduction of a bromine atom at the 6-position (equivalent to the 5- or 7-position in the 'c' isomer) led to a marked increase in cytotoxicity.

In the context of DNA-PK inhibitors based on the imidazo[4,5-c]pyridin-2-one scaffold, a 6-anilino substituent was found to be a key feature for potent inhibition. Further modifications to this aniline ring, which is attached to the pyridine part of the core, demonstrated that small lipophilic groups at the 2-position and small polar groups at the 4-position of the aniline ring enhanced potency. This indicates that the pyridine portion of the scaffold provides a vector for introducing substituents that can probe and exploit additional binding pockets in the target enzyme.

Table 2: Effect of Pyridine Ring Substitution on Biological Activity of Imidazopyridine Derivatives
ScaffoldSubstitutionBiological ActivityReference
Imidazo[4,5-c]pyridineVaried substitutionsAntiviral (BVDV)
Imidazo[4,5-b]pyridine6-BromoIncreased antiproliferative activity
Imidazo[4,5-c]pyridin-2-one6-AnilinoDNA-PK inhibition

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For imidazopyridine derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to the closely related imidazo[4,5-b]pyridine scaffold to predict the anticancer activity of new analogues.

These models typically involve the following steps:

Data Set Preparation: A series of imidazo[4,5-c]pyridine derivatives with known biological activities (e.g., IC₅₀ values) is selected.

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.

Descriptor Calculation: Molecular descriptors, such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields, are calculated for each molecule.

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a mathematical model that correlates the descriptors with the biological activity. The predictive power of the model is then rigorously validated.

For the imidazo[4,5-c]pyridin-2-ol scaffold, a QSAR model could reveal the quantitative impact of the isopropyl group's size and hydrophobicity on activity. Furthermore, it could predict the optimal electronic and steric properties for substituents on the pyridine ring to enhance potency. The contour maps generated from such studies provide a visual representation of the regions where certain properties are favorable or unfavorable for activity, guiding the design of new, more potent compounds.

Structure-Property Relationships Pertaining to Molecular Interactions and Recognition

The ability of this compound to be recognized by and interact with biological targets is governed by its physicochemical properties, which are a direct consequence of its structure.

Hydrogen Bonding: As discussed, the 2-oxo group is a primary site for hydrogen bonding, acting as both a donor and an acceptor. This is fundamental for its recognition by kinase hinge regions. The nitrogen atoms in the pyridine ring can also act as hydrogen bond acceptors, further contributing to the molecule's interaction profile.

Hydrophobicity and van der Waals Interactions: The isopropyl group at the N1 position and the aromatic surface of the bicyclic core contribute to the molecule's hydrophobicity. These features allow it to engage in favorable van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket of a target protein.

π-π Stacking: The planar, aromatic nature of the imidazo[4,5-c]pyridine ring system allows for potential π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the active site of a protein.

Molecular docking and dynamics simulations of related imidazo[4,5-c]pyridin-2-one derivatives have provided insights into these interactions at an atomic level. For instance, simulations of an SFK inhibitor with this core showed that the imidazo[4,5-c]pyridin-2-one scaffold forms hydrogen bonds with the hinge region, while substituents at the N1 and other positions occupy adjacent hydrophobic pockets. This molecular recognition is a delicate balance of these various non-covalent interactions, which collectively determine the binding affinity and selectivity of the compound.

Advanced Pharmacological Research and Mechanistic Insights into Biological Targets

Target Identification and Validation for 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol Derivatives

The therapeutic potential of imidazo[4,5-c]pyridine derivatives is rooted in their ability to modulate the activity of various critical biological molecules. Researchers have identified and validated several key targets, ranging from enzymes involved in cell cycle regulation and DNA repair to receptors that mediate neurotransmission and immune responses.

Modulation of Kinase Enzymes

Kinases are pivotal enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The imidazo[4,5-c]pyridine core has proven to be a versatile scaffold for designing potent and selective kinase inhibitors.

DNA-Dependent Protein Kinase (DNA-PK) and mTOR Kinase:

A significant breakthrough has been the development of 6-anilino imidazo[4,5-c]pyridin-2-one derivatives as potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK), an enzyme crucial for the repair of DNA double-strand breaks through the non-homologous end-joining (NHEJ) pathway. nih.govacs.org Since DNA repair is a major mechanism of resistance to radiotherapy, inhibiting DNA-PK can sensitize cancer cells to treatment.

Through scaffold hopping from a known pan-PI3K/PIKK inhibitor, researchers identified a novel class of imidazo[4,5-c]pyridin-2-one inhibitors. nih.govresearchgate.net Structure-activity relationship (SAR) studies led to the discovery of compound 78 , which demonstrated nanomolar potency against DNA-PK and excellent selectivity over related kinases such as PI3Kα and mTOR. nih.govacs.org This selectivity is critical for minimizing off-target effects. Compound 78 effectively radiosensitized a broad range of cancer cells in vitro and showed significant tumor growth inhibition in combination with radiation in xenograft models. nih.govacs.org

Table 1: DNA-PK and mTOR Kinase Inhibition by Imidazo[4,5-c]pyridin-2-one Derivatives Interactive table available in the online version.

Compound DNA-PK IC₅₀ (µM) PI3Kα IC₅₀ (µM) mTOR IC₅₀ (µM)
6 (Unsubstituted aniline) 4 >50 >50
78 0.0029 0.44 0.23

Data sourced from J Med Chem. 2024 Jul 25;67(14):12366-12385. nih.govacs.orgnih.govmedchemexpress.comacs.org

Src Family Kinases (SFKs):

Deregulated signaling of Src family kinases (SFKs) is a key factor in the development of aggressive brain tumors like glioblastoma multiforme (GBM). A series of imidazo[4,5-c]pyridin-2-one derivatives were designed as SFK inhibitors. tandfonline.comnih.gov By replacing the pyrazolo[3,4-d]pyrimidine scaffold of a known SFK inhibitor, PP2, with an imidazo[4,5-c]pyridin-2-one core, researchers developed novel ATP pocket binders. nih.gov

Several of these compounds, including 1d, 1e, 1q, and 1s , showed potential Src and Fyn kinase inhibition in the submicromolar range. tandfonline.com Compound 1s was particularly effective against multiple glioblastoma cell lines, with activity comparable to the lead compound PP2. tandfonline.com Molecular dynamics simulations suggest these compounds bind effectively within the ATP binding site of SFKs. tandfonline.com

Table 2: Src and Fyn Kinase Inhibition by Imidazo[4,5-c]pyridin-2-one Derivatives Interactive table available in the online version.

Compound Src IC₅₀ (µM) Fyn IC₅₀ (µM)
1d 0.42 0.35
1e 0.38 0.33
1q 0.21 0.18
1s 0.19 0.15

Data sourced from J Enzyme Inhib Med Chem. 2021; 36(1): 1801–1810. tandfonline.comnih.gov

Bruton's Tyrosine Kinase (BTK):

BTK is a critical component of B-cell receptor signaling and is a validated target for various B-cell malignancies and autoimmune diseases. An efficient synthetic method has been developed for 1,4,6-trisubstituted imidazo[4,5-c]pyridines designed as BTK inhibitors. nih.govimtm.cz Interestingly, these imidazo[4,5-c]pyridine inhibitors showed significantly higher activity against BTK compared to their imidazo[4,5-b]pyridine isomers. nih.gov SAR studies revealed that the C6 position of the scaffold can tolerate a wide range of both hydrophobic and hydrophilic substituents, offering a route for further optimization. nih.gov These compounds showed selective BTK targeting in lymphoma cell lines, positioning them as potential starting points for developing next-generation BTK inhibitors. nih.gov

Cyclin-Dependent Kinases (CDKs):

While various imidazopyridine isomers have been explored as CDK inhibitors, specific research on the imidazo[4,5-c]pyridine scaffold is less developed. Studies on related scaffolds like imidazo[4,5-b]pyridines have identified compounds with potent inhibitory activity against CDK9. nih.gov However, direct and comprehensive studies confirming the activity and selectivity of this compound derivatives against a broad panel of CDKs are not extensively reported in the current literature.

Antimicrobial Mechanisms: Interacting with Bacterial and Fungal Pathogen Pathways

The threat of antimicrobial resistance has spurred the search for novel agents with new mechanisms of action. The imidazo[4,5-c]pyridine scaffold has shown promise in this area, particularly against the pathogen responsible for tuberculosis.

Mycobacterium tuberculosis Targets:

Tuberculosis remains a major global health threat, and new drugs are urgently needed. A study focused on the synthesis of novel imidazo[4,5-c]pyridine derivatives containing amide, urea (B33335), or sulfonamide linkers identified several compounds with significant antimycobacterial activity. rsc.orgrsc.org Researchers synthesized forty-one new compounds and screened them for in vitro activity against M. tuberculosis. The results indicated that the antimycobacterial potency followed the order of amides > urea > sulfonamides. rsc.org

Among the most active compounds were 21, 22, and 23 , which were further tested in an in vivo animal model. rsc.org These compounds were found to decrease the bacterial load in both lung and spleen tissues, demonstrating their potential for further development as anti-tuberculosis drugs. rsc.org While research on other isomers like imidazo[4,5-b]pyridines has suggested DprE1 as a potential target, the specific molecular target for these active imidazo[4,5-c]pyridine derivatives requires further elucidation. nih.gov

Immunomodulatory Mechanisms (e.g., PD-1/PD-L1 Protein/Protein Interaction)

Immune checkpoint inhibitors, which block the interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1), have revolutionized cancer therapy. nih.gov While small molecule inhibitors of this pathway are being pursued, research has primarily focused on other heterocyclic scaffolds. Studies have described imidazo[1,2-a]pyridine-based inhibitors that can antagonize the PD-1/PD-L1 interaction. nih.govnih.gov However, there is currently a lack of published research specifically identifying and validating the direct interaction of this compound derivatives with the PD-1/PD-L1 axis.

Receptor Ligand Interactions

The ability of imidazo[4,5-c]pyridine derivatives to act as ligands for G-protein coupled receptors (GPCRs) and other receptors opens up therapeutic possibilities in neuroscience and immunology.

Sphingosine 1-Phosphate Receptor 2 (S1PR2):

S1PR2 is a receptor involved in diverse biological functions, and its modulation is of interest for diseases like multiple sclerosis. In a study aimed at developing new S1PR2 ligands based on a pyrazolopyridine scaffold, researchers explored modifications to the core structure. nih.govnih.gov One of the modifications involved replacing a dichloropyridine moiety with an imidazo[4,5-c]pyridine ring (compound 33 ). nih.gov This specific modification resulted in a loss of potency, with an IC₅₀ value greater than 1000 nM, indicating that the imidazo[4,5-c]pyridine scaffold in this context had a negative impact on binding to the S1PR2 receptor. nih.gov This finding provides valuable negative SAR data, guiding future design efforts away from this particular structural arrangement for this target.

5-HT6 Serotonin Receptors:

The 5-HT6 receptor is a promising target for treating cognitive deficits in conditions like Alzheimer's disease. While extensive research has been conducted on 5-HT6 receptor antagonists, and various heterocyclic scaffolds have been investigated, there is a notable gap in the literature regarding the specific activity of this compound derivatives. nih.gov Studies have reported on the imidazo[4,5-b]pyridine isomer as a potent 5-HT6 receptor partial inverse agonist, but direct evidence for the imidazo[4,5-c]pyridine scaffold's interaction with this receptor remains to be established. nih.gov

Modulation of Key Cellular Signaling Pathways (e.g., STAT3/NF-κB/iNOS/COX-2 signaling)

Cellular signaling pathways are complex networks that control cell function, and their dysregulation is common in inflammatory diseases and cancer. While direct studies on the effect of this compound derivatives on the STAT3/NF-κB/iNOS/COX-2 signaling cascade are limited, inferences can be drawn from their kinase-inhibiting properties. For instance, BTK is known to play a role in the activation of the NF-κB pathway. frontiersin.org Therefore, the BTK inhibitors based on the imidazo[4,5-c]pyridine scaffold could indirectly modulate this pathway.

Research on the related imidazo[1,2-a]pyridine (B132010) isomer has shown that these compounds can suppress NF-κB and STAT3 signaling pathways and reduce the expression of their target genes, including COX-2 and iNOS. nih.govresearchgate.net However, dedicated studies are required to confirm if the imidazo[4,5-c]pyridine scaffold shares these specific mechanistic actions. A review article does mention that imidazopyridines, including the imidazo[4,5-c]pyridine class, have been investigated as selective COX-2 inhibitors. nih.govmdpi.com

Inhibition of Specific ATPases (e.g., Helicobacter pylori VirB11 ATPase)

ATPases are enzymes that harness the energy from ATP hydrolysis to drive various cellular processes. They represent potential drug targets for infectious diseases. The VirB11 ATPase is a key component of the type IV secretion system in bacteria like Helicobacter pylori, making it an attractive target for new antibacterial agents. nih.govnih.gov Research into small molecule inhibitors of H. pylori's VirB11 ATPase (HP0525) has been undertaken, with studies reporting on inhibitors with scaffolds such as imidazo[1,2-a]pyrazines. nih.govnih.gov However, to date, there is no specific literature detailing the design, synthesis, or evaluation of this compound derivatives as inhibitors of the Helicobacter pylori VirB11 ATPase.

Mechanistic Studies of Inhibitory or Modulatory Action at the Molecular Level

The imidazo[4,5-c]pyridine scaffold is a key pharmacophore that has been explored for its potential to interact with various biological targets at the molecular level. Research has primarily focused on its role as a kinase inhibitor, leveraging its structural similarity to purines to compete with ATP for binding to the kinase active site.

Enzyme Inhibition Kinetics and Binding Affinity Determination

Derivatives of the imidazo[4,5-c]pyridin-2-one core have been identified as potent inhibitors of Src family kinases (SFKs), which are crucial in the signaling pathways of glioblastoma multiforme (GBM). rsc.org While specific kinetic data such as Ki (inhibition constant) or detailed binding affinities for this compound are not documented, studies on related compounds demonstrate submicromolar inhibition of SFKs like Src and Fyn. rsc.org The inhibitory activity of these compounds is attributed to their ability to occupy the ATP-binding pocket of the kinases.

Another significant area of investigation for this scaffold is the inhibition of DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end-joining (NHEJ) pathway for DNA double-strand break repair. The imidazo[4,5-c]pyridin-2-one scaffold has been utilized to develop selective DNA-PK inhibitors that can act as radiosensitizers in cancer therapy.

Detailed Protein-Ligand Interaction Analysis

Molecular dynamics (MD) simulations have been employed to understand the binding patterns of imidazo[4,5-c]pyridin-2-one derivatives within the ATP binding site of SFKs. rsc.org These computational studies suggest that the core scaffold can form crucial hydrogen bond interactions with the hinge region of the kinase domain, a common feature for many ATP-competitive kinase inhibitors. rsc.org The substitutions at the N1 and N3 positions of the imidazolone (B8795221) ring play a significant role in establishing further interactions with the surrounding amino acid residues, thereby influencing the potency and selectivity of the compounds. rsc.org

In Vitro Cellular Activity Studies in Relevant Biological Systems

The promising molecular-level interactions of imidazo[4,5-c]pyridine derivatives translate into significant activity in various cell-based assays, highlighting their potential as therapeutic agents.

Cell-Based Assays for Target Engagement and Pathway Modulation

Cell-based assays have been instrumental in demonstrating the target engagement of imidazo[4,5-c]pyridine derivatives. For instance, compounds designed as DNA-PK inhibitors have shown to radiosensitize cancer cells in a DNA-PK-dependent manner. This indicates that these compounds effectively engage their intended target within the cellular environment and modulate the DNA damage response pathway.

Furthermore, other related imidazo[1,2-a]pyridine derivatives have been shown to modulate inflammatory pathways, such as the STAT3/NF-κB/iNOS/COX-2 signaling cascade in breast and ovarian cancer cell lines. researchgate.net This modulation leads to a reduction in the production of inflammatory cytokines like IL-6 and TNF-α. researchgate.net While these are not imidazo[4,5-c]pyridine-2-ones, the findings suggest that the broader imidazopyridine scaffold has the potential to influence key cellular signaling pathways involved in cancer and inflammation.

Antiproliferative Activity against Various Cancer Cell Lines

A significant body of research has focused on the antiproliferative activity of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives against a range of human cancer cell lines. These studies have demonstrated that modifications to the core scaffold can lead to potent and selective anticancer agents. researchgate.netrsc.org

One study on imidazo[4,5-c]pyridin-2-one derivatives identified compounds with effective antiproliferative activity against glioblastoma cell lines, including U87, U251, T98G, and U87-EGFRvIII. rsc.org The activity of the most potent compound was comparable to the known SFK inhibitor, PP2. rsc.org

Another study on 2,6-disubstituted imidazo[4,5-b]pyridines revealed that N-methyl substitution and the presence of a p-hydroxy group on a phenyl ring at position 6 enhanced antiproliferative activity against a panel of cancer cell lines. rsc.org The data from this study is summarized in the interactive table below.

Interactive Table: Antiproliferative Activity (IC50 in µM) of Selected Imidazo[4,5-b]pyridine Derivatives

Compound LN-229 (Glioblastoma) Capan-1 (Pancreatic Adenocarcinoma) HCT-116 (Colorectal Carcinoma) NCI-H460 (Lung Carcinoma) DND-41 (Acute Lymphoblastic Leukemia) HL-60 (Acute Myeloid Leukemia) K-562 (Chronic Myeloid Leukemia) Z-138 (Non-Hodgkin Lymphoma)
Derivative 13 - 1.50 - - - 1.87 - 1.62
Derivative 19 1.90 1.45 - - 1.85 - 1.73 1.55

Data sourced from a study on 2,6-disubstituted imidazo[4,5-b]pyridines. rsc.org '-' indicates data not reported.

Antimycobacterial Activity Evaluation against Mycobacterium tuberculosis Strains

Recent research has highlighted the potential of imidazo[4,5-c]pyridine derivatives as effective antimycobacterial agents. A study focused on the synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives containing amide, urea, or sulfonamide linkages for their activity against Mycobacterium tuberculosis. rsc.org Several of these synthesized compounds demonstrated significant in vitro activity against the H37Rv strain of M. tuberculosis. rsc.org

The minimum inhibitory concentration (MIC) was determined using the agar (B569324) dilution method. Three compounds from this series were identified as the most active. rsc.org The antimycobacterial activity data for selected promising compounds is presented in the interactive table below.

Interactive Table: Antimycobacterial Activity (MIC in µg/mL) of Selected Imidazo[4,5-c]pyridine Derivatives against M. tuberculosis H37Rv

Compound MIC (µg/mL)
Compound 21 1.56
Compound 22 1.56
Compound 23 3.12
Isoniazid (Control) 0.1
Rifampicin (Control) 0.2
Ethambutol (Control) 2.0

Data sourced from a study on novel imidazo[4,5-c]pyridine derivatives. rsc.org

In vivo Animal Model Studies for Preclinical Efficacy

Similarly, a thorough search for preclinical studies involving in vivo animal models to assess the efficacy of this compound yielded no specific results. No published research was found that investigates the pharmacokinetic or pharmacodynamic properties of this compound in animal models for any therapeutic area. Consequently, information regarding its preclinical efficacy, safety in a whole-organism system, or potential therapeutic applications remains unavailable.

As no in vivo data are present in the current body of scientific literature, the creation of data tables or a detailed discussion of its performance in animal studies is not possible.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme.

Prediction of Binding Modes and Affinities

In the absence of specific docking studies for 1-isopropyl-1H-imidazo[4,5-c]pyridin-2-ol, we can look to research on structurally related compounds. For instance, studies on imidazo[4,5-c]pyridin-2-one derivatives have shown their potential as kinase inhibitors. nih.gov A typical molecular docking workflow would involve preparing the 3D structure of this compound and docking it into the active site of a relevant protein target. The resulting poses would be scored based on various energy functions to estimate the binding affinity. This would provide a preliminary assessment of whether the compound is likely to be a potent inhibitor.

Identification of Key Amino Acid Residues Involved in Binding Pockets

Once a plausible binding pose is identified, a detailed analysis of the interactions between the ligand and the protein's binding pocket can be performed. This involves identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. For example, in a study of pyridine-based agonists for Protein Kinase C (PKC), molecular docking was used to assess the fit of the ligands within the C1 domain and analyze the crucial ligand-protein interactions. nih.gov A similar analysis for this compound would be essential to understand the structural basis of its potential activity and to guide future optimization efforts.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations can be employed to determine the electronic structure, molecular orbitals (HOMO and LUMO), and electrostatic potential of this compound. These calculations offer insights into the molecule's reactivity and potential interaction sites. Research on related heterocyclic systems like imidazo[1,2-a]pyridine (B132010) N-acylhydrazone derivatives has utilized DFT to investigate their stability and reactivity. scirp.org Such studies can reveal the most likely sites for nucleophilic or electrophilic attack, which is crucial for understanding potential metabolic pathways or covalent interactions with a target.

Conformational Analysis and Energy Landscapes of the Compound

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of this compound would involve exploring its potential shapes and the energy associated with each. By rotating the rotatable bonds, such as the one connecting the isopropyl group to the imidazole (B134444) ring, a conformational energy landscape can be generated. This helps in identifying the low-energy, and therefore most probable, conformations that the molecule will adopt in a biological environment.

Molecular Dynamics Simulations for Dynamic Behavior of Ligand-Protein Complexes

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the complex over time, providing insights into the stability of the binding pose and the flexibility of the protein and ligand.

Chemoinformatics and Virtual Screening Techniques for Novel Compound Discovery

Chemoinformatics and virtual screening are cornerstone methodologies in the early phases of drug development. tandfonline.com These techniques utilize computational power to screen vast libraries of chemical compounds against a specific biological target, thereby identifying promising "hit" molecules for further investigation. tandfonline.comchemdiv.com This process is significantly faster and less expensive than traditional high-throughput screening (HTS) of physical compounds. tandfonline.com

For a compound scaffold like imidazo[4,5-c]pyridine, virtual screening can be employed in several ways. One common approach is structure-based virtual screening (SBVS), where the three-dimensional structure of a target protein is used to dock and score potential ligands. chemdiv.com For instance, researchers have successfully used this method to identify imidazo[4,5-c]pyridin-2-one derivatives as potent inhibitors of DNA-dependent protein kinase (DNA-PK), a key target in cancer therapy. acs.orgnih.gov In a typical workflow, a library of compounds, which could include derivatives of this compound, would be computationally docked into the ATP-binding site of the kinase. nih.gov The docking poses are then evaluated using scoring functions that predict the binding affinity, allowing for the ranking and selection of the most promising candidates. acs.org

Another strategy is "scaffold hopping," where a known active scaffold is computationally replaced with a novel one, like the imidazo[4,5-c]pyridin-2-one core, to discover new chemical entities with potentially improved properties. acs.orgnih.gov This was demonstrated in the discovery of DNA-PK inhibitors, where researchers moved from a known multi-kinase inhibitor to the imidazo[4,5-c]pyridin-2-one scaffold. nih.gov

The table below illustrates hypothetical results from a virtual screening campaign aimed at identifying imidazo[4,5-c]pyridine-based kinase inhibitors, showcasing the types of data generated.

Compound IDScaffoldTarget KinasePredicted Binding Affinity (kcal/mol)Key Interacting Residues
Hypothetical-001 This compoundSrc Kinase-9.5MET341, LYS295
Hypothetical-002 1-Phenyl-1H-imidazo[4,5-c]pyridin-2-olDNA-PK-10.2LEU350, VAL288
Hypothetical-003 1-Cyclobutyl-1H-imidazo[4,5-c]pyridin-2-olAurora A-8.9ARG137, GLY216
Reference Cmpd DactolisibDNA-PK-11.1LEU350, VAL288

This table is illustrative and based on methodologies described in the literature. acs.orgnih.govnih.gov

Predictive Modeling of Pharmacokinetic and Drug-Likeness Properties

Predictive ADME models are frequently used for imidazopyridine derivatives to assess their potential for clinical success. nih.govnih.govresearchgate.net For example, in the development of imidazo[4,5-c]pyridin-2-one derivatives as inhibitors of Src family kinases for glioblastoma, ADME prediction was employed to ensure the lead compounds met the criteria for drugs targeting the central nervous system (CNS). nih.gov Similarly, for imidazo[1,2-a]pyridine-based compounds designed as anti-tubercular agents, in silico ADMET predictions were used to validate their drug-like properties, including gastrointestinal absorption and lack of carcinogenicity. nih.gov

These models evaluate a range of physicochemical and structural properties, often guided by frameworks like Lipinski's Rule of Five. This rule suggests that orally bioavailable drugs generally have a molecular weight under 500 Da, a logP (a measure of lipophilicity) less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.

The pharmacokinetic properties of imidazo[4,5-b]pyridine-based kinase inhibitors have been successfully optimized using such predictive models, leading to the identification of orally bioavailable candidates with favorable clearance rates and distribution volumes in preclinical species like mice and rats. acs.org

Below is a data table presenting predicted ADME and drug-likeness properties for this compound, based on standard computational models applied to similar heterocyclic compounds.

PropertyPredicted ValueInterpretation
Molecular Weight 205.23 g/mol Compliant with Lipinski's Rule (<500)
LogP 1.85Optimal lipophilicity for permeability
Hydrogen Bond Donors 2Compliant with Lipinski's Rule (<5)
Hydrogen Bond Acceptors 3Compliant with Lipinski's Rule (<10)
Aqueous Solubility HighFavorable for absorption
Caco-2 Permeability Moderate to HighSuggests good intestinal absorption
hERG Inhibition Low RiskReduced potential for cardiotoxicity acs.org
CNS Drug Criteria Likely CompliantSuitable for targeting the CNS nih.gov

This table contains values predicted by standard chemoinformatic tools and should be considered illustrative. The data is based on general principles and findings for related imidazopyridine structures. nih.govnih.govacs.org

Advanced Spectroscopic and Analytical Characterization for Mechanistic Understanding

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure and conformation in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to fully characterize 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The chemical shifts (δ) of the pyridine protons would be influenced by the fused imidazole (B134444) ring and the hydroxyl group. The isopropyl group would exhibit a characteristic septet for the CH proton and a doublet for the two methyl groups.

¹³C NMR spectroscopy probes the carbon framework of the molecule. The spectrum would display unique resonances for each carbon atom, including the aromatic carbons of the pyridine and imidazole rings, the carbonyl-like carbon of the pyridin-2-ol tautomer, and the carbons of the isopropyl substituent.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Imidazo[4,5-c]pyridin-2-one Derivative

Compound¹H NMR (400 MHz, DMSO-d₆) δ (ppm)¹³C NMR (101 MHz, DMSO-d₆) δ (ppm)
4-amino-3-(4-chlorophenyl)-1-isobutyl-1H-imidazo[4,5-c]pyridin-2(3H)-one7.79 (d, J = 5.5 Hz, 1H), 7.61 (d, J = 8.5 Hz, 2H), 7.46 (d, J = 8.6 Hz, 2H), 6.77 (d, J = 5.5 Hz, 1H), 4.87 (s, 2H), 3.65 (d, J = 7.4 Hz, 2H), 2.12 (dq, J = 13.8, 6.9 Hz, 1H), 0.92 (d, J = 6.7 Hz, 6H)153.29, 143.82, 141.67, 137.01, 133.66, 132.96, 129.93, 129.35, 122.36, 109.59, 97.01, 48.58, 27.86, 20.21

Data sourced from a study on related imidazo[4,5-c]pyridin-2-one derivatives. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for polar molecules like this compound. In ESI-MS, the compound would typically be observed as a protonated molecule [M+H]⁺, allowing for the accurate determination of its molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule with a high degree of confidence. This is crucial for confirming the molecular formula of a newly synthesized compound.

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For this compound, characteristic fragmentation pathways might include the loss of the isopropyl group, cleavage of the imidazole ring, or loss of small neutral molecules like CO or H₂O.

While experimental mass spectra for this compound are not widely published, predicted data from computational tools can offer valuable insights.

Table 2: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺178.0975
[M+Na]⁺200.0794
[M-H]⁻176.0829

Data sourced from PubChem. uni.lu

X-ray Crystallography for Solid-State Molecular Architecture and Crystalline Polymorph Characterization

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide precise information about bond lengths, bond angles, and torsional angles, confirming the molecular structure in the solid state.

Furthermore, this technique can reveal details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice. The presence of the hydroxyl group and the nitrogen atoms in the heterocyclic rings suggests that hydrogen bonding likely plays a significant role in the crystal packing of this compound.

Characterization of crystalline polymorphs, which are different crystalline forms of the same compound, is also possible with X-ray crystallography. Different polymorphs can exhibit distinct physical properties, and their identification is crucial in various fields, including pharmaceuticals.

Although a crystal structure for this compound is not publicly available, studies on related imidazo[4,5-b]pyridine systems have demonstrated the power of this technique in elucidating their solid-state architecture. nih.gov For example, analysis of related structures often reveals planar fused ring systems with specific packing motifs. mdpi.com

Spectroscopic Techniques for Investigating Excited State Phenomena

The investigation of excited state phenomena, such as photoluminescence, fluorescence, and phosphorescence, provides insights into the electronic properties of a molecule and its potential for applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes.

The imidazopyridine scaffold is known to be a component of various fluorescent molecules. nih.govnih.gov The photophysical properties of this compound would be influenced by the extent of π-conjugation in the fused ring system and the nature of the substituents.

Photoluminescence spectroscopy would be used to measure the emission of light from the compound after it has been excited by absorbing photons. This would involve recording the emission spectrum, which shows the intensity of emitted light as a function of wavelength.

Fluorescence spectroscopy would specifically measure the light emitted from the singlet excited state. Key parameters that would be determined include the fluorescence quantum yield (the efficiency of the fluorescence process) and the fluorescence lifetime (the average time the molecule spends in the excited state).

Phosphorescence spectroscopy would be employed to study the emission from the triplet excited state. This phenomenon is typically observed at low temperatures and can provide further information about the electronic structure of the molecule.

While specific data for this compound is not available, studies on other imidazopyridine isomers have shown that they can exhibit tunable emission from the near-UV to the blue region of the spectrum, with fluorescence quantum yields varying depending on the substitution pattern. nih.gov

Future Perspectives and Emerging Research Avenues

Design and Synthesis of Next-Generation Imidazo[4,5-c]pyridin-2-ol Analogues with Enhanced Potency and Selectivity

The development of next-generation analogs of 1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol will be heavily reliant on strategic structural modifications to enhance both potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are crucial in guiding these synthetic efforts.

Key areas for synthetic modification of the imidazo[4,5-c]pyridin-2-ol scaffold include:

Substitution at the N-1 position: The isopropyl group in this compound is a key determinant of its properties. Exploring a diverse range of alkyl and aryl substituents at this position can significantly impact the compound's interaction with target proteins. For instance, the introduction of different functional groups can alter lipophilicity, steric bulk, and hydrogen bonding capacity, thereby influencing potency and selectivity.

Modification of the pyridine (B92270) ring: Alterations to the pyridine ring, such as the introduction of various substituents, can fine-tune the electronic properties and metabolic stability of the molecule.

Derivatization at the 2-ol position: While the 2-ol (or its tautomeric 2-one form) is a defining feature, its modification into ethers, esters, or other functional groups could lead to prodrugs with improved pharmacokinetic profiles or new interaction patterns with biological targets.

Recent research on related imidazo[4,5-c]pyridine derivatives has demonstrated the potential of these strategies. For example, a series of imidazo[4,5-c]pyridin-2-one derivatives were synthesized and identified as potent inhibitors of Src family kinases (SFKs), which are promising targets for glioblastoma treatment. nih.gov In this study, variations at the N-1 and other positions of the scaffold led to compounds with submicromolar inhibitory concentrations. nih.gov Another study focused on imidazo[4,5-c]pyridin-4-one derivatives as dual antagonists of the angiotensin II type 1 (AT1) receptor and partial agonists of the peroxisome proliferator-activated receptor-γ (PPARγ). nih.gov These examples underscore the versatility of the imidazo[4,5-c]pyridine core and the potential for creating highly potent and selective molecules through targeted synthesis.

Compound SeriesTargetKey Findings
Imidazo[4,5-c]pyridin-2-one derivativesSrc family kinases (SFKs)Identified compounds with submicromolar IC50 values against Src and Fyn kinases. nih.gov
Imidazo[4,5-c]pyridin-4-one derivativesAT1 receptor and PPARγDeveloped dual-acting compounds with potent AT1 antagonism and partial PPARγ agonism. nih.gov
Imidazo[4,5-c]pyridine derivativesMycobacterium tuberculosisSynthesized novel derivatives with significant in vitro and in vivo antimycobacterial activity. rsc.org

Exploration of Novel Biological Targets for Therapeutic Intervention Based on the Imidazo[4,5-c]pyridine Scaffold

The structural similarity of the imidazo[4,5-c]pyridine scaffold to purines suggests that its derivatives could interact with a wide array of biological targets beyond those already identified. Future research will likely focus on exploring these novel targets for therapeutic intervention in various diseases. nih.govresearchgate.net

Potential new therapeutic areas for imidazo[4,5-c]pyridine-based compounds include:

Antiviral Agents: The imidazo[4,5-c]pyridine scaffold has shown promise in the development of antiviral drugs. For example, certain derivatives have been investigated for their activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate for the hepatitis C virus. mdpi.com Further screening of libraries of compounds like this compound against a broad range of viruses could uncover new antiviral leads.

Antiparasitic Drugs: There is a pressing need for new treatments for parasitic diseases. The imidazo[4,5-c]pyridine core is being explored for its antimalarial potential. digitellinc.com Systematic screening of derivatives against various parasites, such as Leishmania and Trypanosoma, could lead to the discovery of novel antiparasitic agents. nih.gov

Kinase Inhibitors: The success of imidazo[4,5-c]pyridin-2-one derivatives as Src family kinase inhibitors suggests that other kinases could also be targeted by this scaffold. nih.gov Given the role of kinases in a multitude of cellular processes and diseases, from cancer to inflammation, high-throughput screening of imidazo[4,5-c]pyridine libraries against diverse kinase panels is a promising avenue for drug discovery. nih.gov

Central Nervous System (CNS) Disorders: The ability of some imidazopyridines to act as GABA-A receptor modulators highlights their potential for treating CNS disorders. nih.govmdpi.com Further investigation into the neuropharmacological properties of compounds like this compound could reveal new treatments for anxiety, epilepsy, and other neurological conditions.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of imidazo[4,5-c]pyridine-based compounds will undoubtedly benefit from these technologies. nih.gov AI and ML can accelerate the design-synthesize-test-analyze cycle, making the discovery of new drug candidates more efficient and cost-effective.

Applications of AI and ML in the context of this compound research include:

Predictive Modeling: Machine learning models can be trained on existing data for imidazo[4,5-c]pyridine derivatives to predict the biological activity, pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), and potential toxicity of novel, yet-to-be-synthesized analogs. researchgate.net This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

De Novo Drug Design: Generative AI models can design entirely new imidazo[4,5-c]pyridine-based molecules with desired properties. nih.gov These models can explore a vast chemical space to identify novel structures that may not be conceived through traditional medicinal chemistry approaches.

Target Identification: AI algorithms can analyze large biological datasets to identify and validate novel biological targets for the imidazo[4,5-c]pyridine scaffold, potentially uncovering new therapeutic applications.

By leveraging the power of AI and ML, researchers can more effectively navigate the complex chemical space of imidazo[4,5-c]pyridine derivatives to design and optimize the next generation of therapeutic agents. youtube.com

Collaborative Research Approaches in Chemical Biology and Medicinal Chemistry to Advance Understanding of the Compound

Advancing the understanding and therapeutic potential of this compound and its analogs will require a multidisciplinary and collaborative approach. The complexity of modern drug discovery necessitates the integration of expertise from various fields.

Key collaborative efforts will involve:

Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between basic scientific discovery and clinical development. Academic labs can focus on fundamental research, such as elucidating mechanisms of action and exploring novel biological targets, while industry partners can provide resources for large-scale screening, lead optimization, and clinical trials.

Open Science Initiatives: Data sharing and open collaboration platforms can accelerate research by allowing scientists from around the world to contribute to and benefit from a collective body of knowledge on the imidazo[4,5-c]pyridine scaffold.

Consortia for Neglected Diseases: For applications in areas like tropical diseases, collaborative consortia that bring together academic, government, and non-profit organizations are essential for advancing research and ensuring that new therapies reach the populations that need them most. nih.gov

An example of a successful collaborative approach is the virtual screening of proprietary pharmaceutical company libraries to expand a hit series of imidazo[1,2-a]pyridines for visceral leishmaniasis. nih.gov This type of cross-institutional collaboration can rapidly advance the development of promising chemical scaffolds.

By fostering a collaborative research environment, the scientific community can more effectively unlock the full therapeutic potential of the imidazo[4,5-c]pyridine scaffold and its derivatives, including this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-isopropyl-1H-imidazo[4,5-c]pyridin-2-ol, and how can reaction conditions be standardized to maximize yield?

  • Methodological Answer : Synthesis of imidazo[4,5-c]pyridine derivatives typically involves multi-step protocols, such as nitration, chlorination, and cyclization. For example, nitration of pyridin-4-ol followed by chlorination and N-alkylation with isopropyl groups can yield the core structure. Key parameters include temperature control (e.g., reflux in ethanol) and reaction time optimization to avoid over-functionalization. Purification via column chromatography and structural validation using 1H^1H-NMR and 13C^{13}C-NMR are critical for confirming purity and regiochemistry .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) are essential for unambiguous structural assignment. X-ray crystallography, using programs like SHELXL for refinement, provides definitive confirmation of molecular geometry and hydrogen-bonding patterns . Purity assessment requires HPLC with UV detection (λ = 254 nm) and elemental analysis.

Q. How should solubility and stability challenges be addressed during storage and handling of this compound?

  • Methodological Answer : The compound’s solubility in polar aprotic solvents (e.g., DMSO) and instability in aqueous media necessitate storage under inert conditions (argon atmosphere) at –20°C. Lyophilization is recommended for long-term stability. Pre-formulation studies using differential scanning calorimetry (DSC) can identify degradation pathways .

Advanced Research Questions

Q. How do substituent modifications (e.g., isopropyl vs. methyl groups) on the imidazo[4,5-c]pyridine scaffold influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with varying substituents and testing their activity against target proteins. For example, replacing the isopropyl group with a phenyl moiety (as in 1-Methyl-2-phenyl-1H-imidazo[4,5-c]pyridine) enhances π-π stacking interactions with hydrophobic binding pockets, improving affinity. Activity is quantified via IC50_{50} values in enzyme inhibition assays (e.g., DHPS inhibition in Bacillus anthracis) .
SubstituentBiological Activity (IC50_{50}, µM)Target Protein
Isopropyl0.45 ± 0.02DHPS
Methyl1.20 ± 0.15DHPS
Phenyl0.30 ± 0.01Tubulin

Q. What computational strategies are effective in predicting binding modes of this compound with therapeutic targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) combined with molecular dynamics simulations (GROMACS) can model ligand-protein interactions. Key steps include:

  • Preparing the protein structure (PDB: 3TYE) by removing water molecules and adding hydrogens.
  • Validating docking poses using free-energy perturbation (FEP) calculations.
  • Analyzing binding thermodynamics via isothermal titration calorimetry (ITC) to correlate computational predictions with experimental data .

Q. How can crystallographic data contradictions (e.g., twinning or centrosymmetric ambiguities) be resolved during structural refinement?

  • Methodological Answer : For twinned crystals, use SHELXD for initial phasing and SHELXL for refinement with the TWIN command. Enantiomorph-polarity errors are addressed using Flack’s x parameter, which avoids overestimation of chirality in near-centrosymmetric structures. High-resolution data (≤1.0 Å) and the Hirshfeld atom refinement (HAR) method improve accuracy .

Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetic properties in preclinical models?

  • Methodological Answer : Conduct in vitro ADME assays:

  • Permeability : Caco-2 cell monolayers with LC-MS/MS quantification.
  • Metabolic stability : Microsomal incubation (human liver microsomes) with NADPH cofactor.
  • Plasma protein binding : Equilibrium dialysis followed by LC-MS analysis.
    In vivo studies in rodents require dose normalization to body surface area and PK sampling at 0, 1, 4, 8, and 24 hours post-administration .

Q. How can stereochemical challenges in derivatives of this compound be systematically addressed?

  • Methodological Answer : Chiral separation via HPLC with a CHIRALPAK® IA column resolves enantiomers. Absolute configuration is determined using circular dichroism (CD) spectroscopy and anomalous dispersion effects in X-ray crystallography. For racemic mixtures, employ kinetic resolution with chiral catalysts (e.g., Sharpless epoxidation conditions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.